Maslinic Acid 3-Sulfate Disodium Salt
Description
Maslinic acid is a pentacyclic triterpenoid naturally occurring in plants such as loquat leaves (Eriobotrya japonica) and Cornus officinalis (). Its sulfated derivative, Maslinic Acid 3-Sulfate Disodium Salt, is a chemically modified form where a sulfate group is introduced at the 3-hydroxy position, followed by neutralization with sodium to form the disodium salt. This modification enhances water solubility, a common strategy to improve bioavailability for pharmaceutical or metabolic studies.
Properties
Molecular Formula |
C₃₀H₄₆Na₂O₇S |
|---|---|
Molecular Weight |
596.73 |
Synonyms |
2α,3β-Dihydroxyolean-12-en-28-oic Acid 3-Sulfate Disodium Salt; 2α,3β-Dihydroxyloleanolic Acid 3-Sulfate Disodium Salt; 2α,3β-Dihydroxyolean-12-en-28-oic Acid 3-Sulfate Disodium Salt; 2α-Hydroxyoleanolic Acid 3-Sulfate Disodium Salt; Crategolic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfated Bile Acids
Sulfated bile acids, such as Cholic Acid 3-Sulfate Disodium Salt (C₂₄H₃₈Na₂O₈S, MW 532.60) and Deoxycholic Acid 3-Sulfate Disodium Salt (C₂₄H₃₆Na₂O₇S, MW 532.62), share the sulfation modification at the 3-position. These compounds are synthesized to reduce toxicity and enhance excretion efficiency.
Key Differences :
- Structural Class: Maslinic acid derivatives are triterpenoids, whereas bile acid sulfates are steroids.
- Biological Targets : Sulfated bile acids primarily modulate lipid metabolism, while maslinic acid derivatives may target inflammatory pathways (e.g., inhibition of P. acnes).
Other Sulfated Triterpenoids
Compounds like 3-O-coumaroyl maslinic acid () and ursolic acid sulfates (e.g., 18-dehydro-ursolic acid derivatives) highlight the role of sulfation in triterpenoid pharmacology. However, these are esterified forms rather than sulfated salts.
Pharmacokinetic and Metabolic Comparisons
- Sulfation Impact: Sulfation generally increases water solubility and reduces passive diffusion across membranes, favoring renal excretion. For bile acids, this reduces hepatotoxicity; for triterpenoids, it may alter tissue distribution.
- Enzymatic Pathways: Sulfotransferases (e.g., SULT2A1) catalyze sulfation in both bile acids and triterpenoids.
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